molecular formula C15H21NO3 B5389135 N-[1-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide

Cat. No.: B5389135
M. Wt: 263.33 g/mol
InChI Key: KISHWLYCZQIPOV-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide is an organic compound with the molecular formula C15H21NO3 It is characterized by the presence of a cyclobutanecarboxamide group attached to a 3,4-dimethoxyphenyl ethyl moiety

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-10(16-15(17)11-5-4-6-11)12-7-8-13(18-2)14(9-12)19-3/h7-11H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISHWLYCZQIPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide typically involves the reaction of 3,4-dimethoxyphenylethylamine with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

N-[1-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide can be compared with similar compounds such as:

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